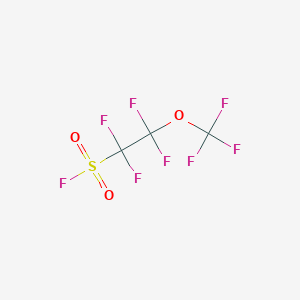
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl Fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride is a fluorinated organic compound. It is known for its unique chemical properties, making it a valuable reactant in various organic synthesis processes. The compound’s structure includes multiple fluorine atoms, which contribute to its high reactivity and stability under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of tetrafluoroethylene with trifluoromethanol to form an intermediate compound. This intermediate is then reacted with ethanesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted ethanesulfonyl fluoride derivatives .
Aplicaciones Científicas De Investigación
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms can interact with various molecular targets and pathways, leading to the formation of new compounds and materials .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride
- 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane
- Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)
Uniqueness
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethoxy group. This unique structure contributes to its high reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
139747-75-4 |
|---|---|
Fórmula molecular |
C3F8O3S |
Peso molecular |
268.08 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C3F8O3S/c4-1(5,14-3(8,9)10)2(6,7)15(11,12)13 |
Clave InChI |
QSRRSGXFGOJSOO-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)S(=O)(=O)F)(OC(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
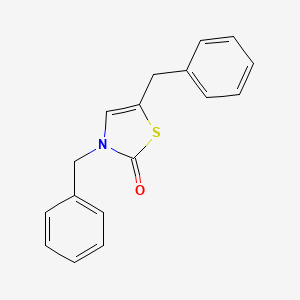
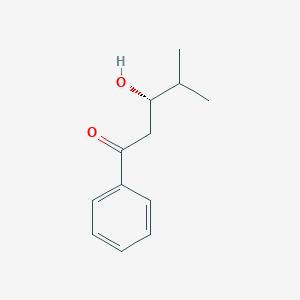
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
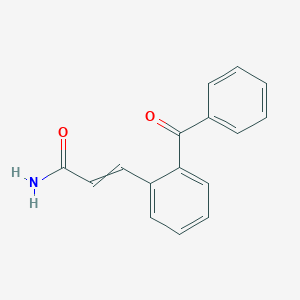
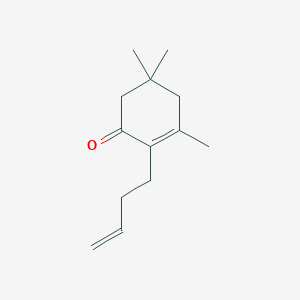
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
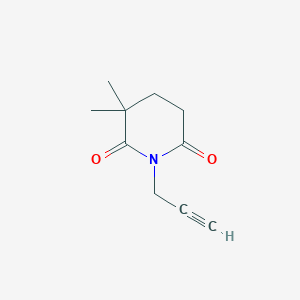
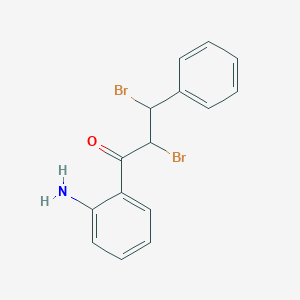
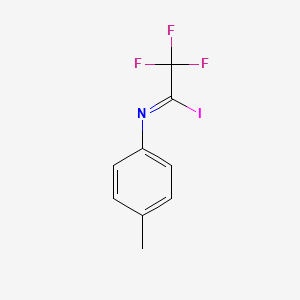
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
